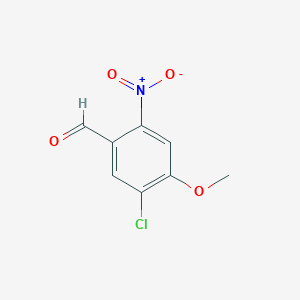

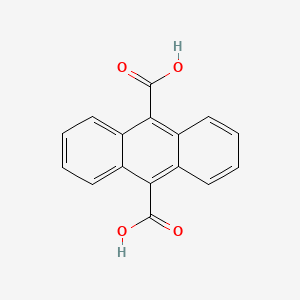

5-氯-4-甲氧基-2-硝基苯甲醛

描述

5-Chloro-4-methoxy-2-nitrobenzaldehyde is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar functional groups or structural motifs. For instance, the synthesis and characterization of compounds with chloro, methoxy, and nitro substituents on a benzaldehyde core are common themes across the papers .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For example, the synthesis of a complex involving 3-hydroxy-4-methoxybenzaldehyde is achieved through a solid-state reaction, which is a green synthesis approach . Another synthesis route involves the oxidation of a pyrazole derivative to yield a chloro-fluoro-methoxy substituted benzaldehyde . These methods suggest that the synthesis of 5-Chloro-4-methoxy-2-nitrobenzaldehyde could potentially be achieved through similar green chemistry approaches or by functional group transformations starting from related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-4-methoxy-2-nitrobenzaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a complex formed by 5-nitro-2-tosylaminobenzaldehyde was elucidated using X-ray structural study . Similarly, the structure of a methoxy-substituted benzaldehyde derivative was determined by X-ray analysis . These studies provide insights into the atomic packing and intermolecular interactions that could be expected for 5-Chloro-4-methoxy-2-nitrobenzaldehyde.

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives is influenced by the substituents present on the aromatic ring. For example, the nitro group can participate in various chemical reactions, such as the Knoevenagel reaction, as demonstrated by the synthesis of a dinitrobenzothiophene derivative . The presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the benzaldehyde core, suggesting that 5-Chloro-4-methoxy-2-nitrobenzaldehyde would have unique reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The compound 4-chloroaniline-3-hydroxy-4-methoxybenzaldehyde shows a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, indicating its potential use in optical applications . The presence of different substituents can also affect properties such as melting point, solubility, and stability. These properties are essential for the practical application of the compound in various fields, including materials science and pharmaceuticals.

科研应用

化学合成应用

5-氯-4-甲氧基-2-硝基苯甲醛及其衍生物已用于各种合成应用。一个值得注意的例子是苯并取代的酞嗪的合成,它们是 DNA 插层剂的潜在前体。这些化合物已从 2-硝基-5-甲氧基苯甲醛开始合成,证明了硝基苯甲醛衍生物在合成复杂有机分子中的多功能性 (Tsoungas & Searcey, 2001)。

材料科学研究

源自 5-氯-4-甲氧基-2-硝基苯甲醛的化合物已对其结构特征进行了检查。例如,已进行研究以了解相关化合物的分子结构和振动光谱,使用傅里叶变换红外光谱 (FT-IR) 和 FT-拉曼测量等技术。这些研究提供了对这些化合物的键合特征、分子几何形状和热力学性质的见解,这些性质在材料科学和工程中至关重要 (Nataraj, Balachandran, & Karthick, 2011)。

抗菌和抗真菌研究

5-氯-4-甲氧基-2-硝基苯甲醛的衍生物已对其抗菌和抗真菌特性进行了探索。例如,源自硝基苯甲醛衍生物的苯并噻唑衍生的席夫碱的锌络合物已显示出对大肠杆菌和金黄色葡萄球菌等各种病原菌株的活性 (Chohan, Scozzafava, & Supuran, 2003)。类似地,源自涉及硝基苯甲醛衍生物的缩合反应的新型腙化合物已显示出有效的抗菌特性 (He & Xue, 2021)。

Safety And Hazards

未来方向

性质

IUPAC Name |

5-chloro-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCGOFABDDIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282467 | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

CAS RN |

75618-42-7 | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75618-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

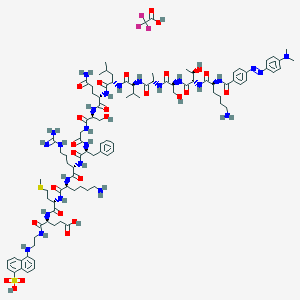

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)